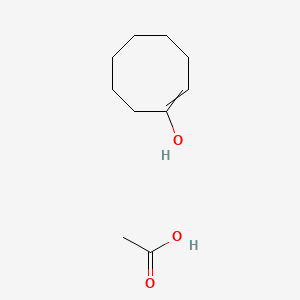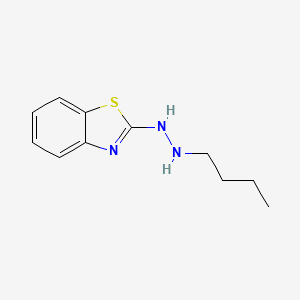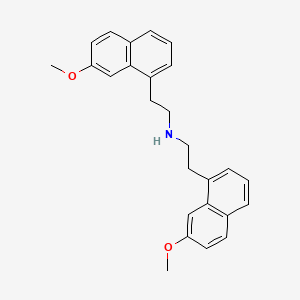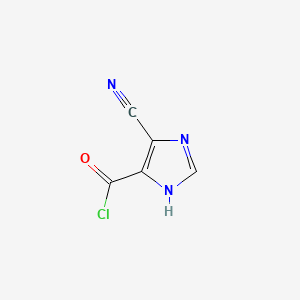![molecular formula C14H21IN2 B569558 2-[(Diethylamino)methyl]indole Methiodide CAS No. 41979-43-5](/img/structure/B569558.png)
2-[(Diethylamino)methyl]indole Methiodide
Descripción general
Descripción
2-[(Diethylamino)methyl]indole Methiodide is a chemical compound with the molecular formula C14H21IN2 and a molecular weight of 344.23 . It is used in cancer research and is categorized as a carcinogen .
Molecular Structure Analysis
The molecular structure of this compound consists of a diethylamino group attached to a methylindole group, with an iodide ion associated with the nitrogen atom of the diethylamino group .Aplicaciones Científicas De Investigación
Antioxidant and Photoprotective Properties : Indole derivatives, including those with a 4-(diethylamino) group, demonstrate potent antioxidant activities in various assays and show photoprotective capacities. This suggests their potential use in formulations for skin protection and possibly in the treatment of neoplastic diseases due to their antiproliferative effects on certain cancer cell lines (Demurtas et al., 2019).
Antituberculosis Agents : Indole-2-carboxamides, which are structurally related to the 2-[(Diethylamino)methyl]indole scaffold, have been identified as promising antituberculosis agents. These compounds display improved in vitro activity compared to standard TB drugs, highlighting the potential of indole derivatives in developing new treatments for tuberculosis (Kondreddi et al., 2013).
Fluorescent Probes and Anion Detection : Indole derivatives synthesized from β-brominated dehydroamino acids show high fluorescence quantum yields, indicating their utility as fluorescent probes. Certain derivatives demonstrate selective spectral changes upon interaction with fluoride ions, suggesting potential applications in anion detection (Pereira et al., 2010).
Cancer Imaging : A derivative, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a potential PET tracer for imaging cancer tyrosine kinase. This highlights the application of indole derivatives in diagnostic imaging for cancer (Wang et al., 2005).
Antimicrobial Activities : Indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives synthesized from 2-arylhydrazononitriles exhibit significant antimicrobial activities against a range of bacteria and yeast, showcasing the potential of indole derivatives in antimicrobial drug development (Behbehani et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
diethyl-(1H-indol-2-ylmethyl)-methylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUUOTFJORSRNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)





![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
